1-(4-Ethylsulfanylphenyl)piperazine
Description
1-(4-Ethylsulfanylphenyl)piperazine is a substituted phenylpiperazine derivative characterized by a piperazine ring linked to a phenyl group bearing an ethylsulfanyl (-S-CH₂CH₃) substituent at the para position. Piperazine derivatives are typically synthesized via nucleophilic substitution or ring-opening reactions involving thiolates or halogenated precursors .
Properties
CAS No. |
918884-36-3 |
|---|---|
Molecular Formula |
C12H18N2S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-(4-ethylsulfanylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2S/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 |
InChI Key |
MFKPQXVGFROLSK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylsulfanylphenyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the use of protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylsulfanylphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the ethylsulfanyl group to a sulfone or sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents onto the piperazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring, enhancing its biological activity .
Scientific Research Applications
1-(4-Ethylsulfanylphenyl)piperazine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, piperazine derivatives are known for their anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound is also used in the synthesis of various pharmaceuticals and bioactive molecules, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 1-(4-Ethylsulfanylphenyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine compounds are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, piperazine derivatives have been shown to inhibit protein kinases and other enzymes, contributing to their therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Phenylpiperazine derivatives vary in substituent type, position, and biological activity. Key comparisons include:
Pharmacological Activity
- Receptor Selectivity : Substituent position (para vs. meta) significantly impacts receptor affinity. For example, mCPP (meta-Cl) shows 5-HT₁B/₂C selectivity, while para-substituted analogs like 1-(4-bromophenyl)piperazine (pBPP) may exhibit distinct binding profiles . The ethylsulfanyl group’s electron-donating nature could modulate serotonin receptor interactions, though direct data is lacking.
- Cytotoxicity : 1-(4-Chlorobenzhydryl)piperazine derivatives with benzoyl groups demonstrate potent anti-cancer activity (e.g., compound 5a: IC₅₀ = 19.66 µM against HEPG2 cells) . The ethylsulfanyl analog’s efficacy would depend on substituent steric and electronic effects.
- Psychoactive Effects: Piperazines like BZP and TFMPP act as stimulants via monoamine receptor modulation . The ethylsulfanyl group’s bulkiness might reduce CNS penetration compared to smaller substituents (e.g., Cl, CF₃).
Physicochemical Properties
- Stability : Piperazines with electron-withdrawing groups (e.g., -SO₂- in 1-[(4-acetylphenyl)sulfonyl]-4-methylpiperazine) exhibit greater metabolic resistance . Ethylsulfanyl’s moderate electron-donating capacity may render the compound prone to oxidative metabolism.
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